molecular formula C15H17N5O B2600884 (1,3-dimethyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903539-37-6

(1,3-dimethyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2600884
CAS RN: 1903539-37-6
M. Wt: 283.335
InChI Key: YMBOFTXTWIFFQW-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can vary widely depending on the specific compound and conditions. Some common reactions include substitutions and additions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrazole derivatives exhibit diverse biological activities, making them valuable in drug discovery. Researchers have explored their potential as:

Material Science and Industrial Applications

Pyrazoles serve as versatile synthetic intermediates for relevant chemicals. Their applications include:

Organic Synthesis and Functionalization

The unique structure of pyrazoles allows for strategic functionalization. Researchers have explored:

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole compounds are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Pyrazole compounds are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-9-5-14(19(2)18-9)15(21)20-10-3-4-13(20)11-7-16-8-17-12(11)6-10/h5,7-8,10,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBOFTXTWIFFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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